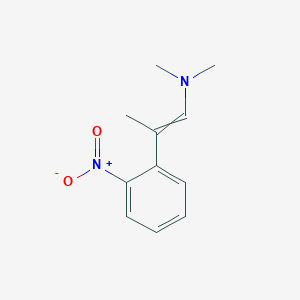![molecular formula C8H9ClN2O B14386785 8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one CAS No. 88366-03-4](/img/structure/B14386785.png)
8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-8-methyl-1,2-diazabicyclo[520]nona-2,4-dien-9-one is a bicyclic compound characterized by its unique structure, which includes a diazabicyclo framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of cycloheptatriene with dichloroketene, generated by the treatment of trichloroacetyl chloride with activated zinc in dry diethyl ether . This reaction affords 9,9-dichlorobicyclo[5.2.0]nona-2,4-dien-8-one as a major product, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Halogen substitution reactions can be carried out to replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
Aplicaciones Científicas De Investigación
8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
9,9-Dichlorobicyclo[5.2.0]nona-2,4-dien-8-one: A precursor in the synthesis of the target compound.
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic framework and are used in various applications.
Uniqueness
8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one is unique due to its specific diazabicyclo structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthetic and medicinal chemistry.
Propiedades
Número CAS |
88366-03-4 |
|---|---|
Fórmula molecular |
C8H9ClN2O |
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
8-chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one |
InChI |
InChI=1S/C8H9ClN2O/c1-8(9)6-4-2-3-5-10-11(6)7(8)12/h2-3,5-6H,4H2,1H3 |
Clave InChI |
OWYDGBXSHJBELC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CC=CC=NN2C1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene)](/img/structure/B14386713.png)
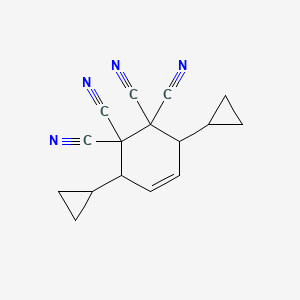
![(1S)-4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14386725.png)
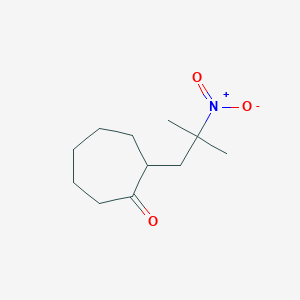
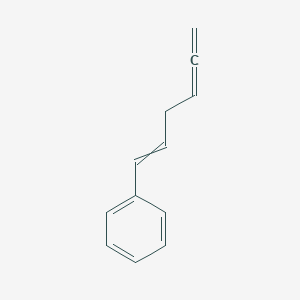
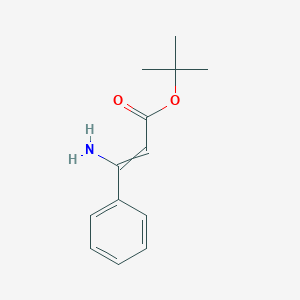
![benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14386757.png)

![N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide](/img/structure/B14386773.png)

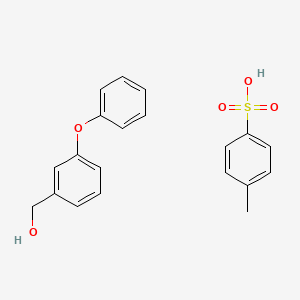
![2-Diazonio-1-[1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14386798.png)
